molecular formula C20H20N4O4S B10988534 N-(4-{[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide

N-(4-{[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide

Cat. No.: B10988534
M. Wt: 412.5 g/mol
InChI Key: PGELUVAQQGWRMS-UHFFFAOYSA-N
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Description

N-(4-{[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide is a complex organic compound that features a benzothiazole core, a morpholine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 6-methoxybenzothiazole with an appropriate isocyanate to form the carbamoyl intermediate. This intermediate is then reacted with 4-aminophenylmorpholine-4-carboxamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzothiazole ring can be reduced under specific conditions.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the benzothiazole ring can lead to a dihydrobenzothiazole derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

Biologically, N-(4-{[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide has shown potential as an antibacterial and antifungal agent. Its ability to interact with biological membranes makes it a candidate for further pharmacological studies .

Medicine

In medicine, this compound is being explored for its potential as an anticancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation is of particular interest.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N-(4-{[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole core can bind to active sites of enzymes, inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide is unique due to its combination of a benzothiazole core, a morpholine ring, and a carboxamide group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C20H20N4O4S

Molecular Weight

412.5 g/mol

IUPAC Name

N-[4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]morpholine-4-carboxamide

InChI

InChI=1S/C20H20N4O4S/c1-27-15-6-7-16-17(12-15)29-19(22-16)23-18(25)13-2-4-14(5-3-13)21-20(26)24-8-10-28-11-9-24/h2-7,12H,8-11H2,1H3,(H,21,26)(H,22,23,25)

InChI Key

PGELUVAQQGWRMS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)NC(=O)N4CCOCC4

Origin of Product

United States

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